Superior Gastric Safety Profile of 5-Methyl-2-phenylthiazole-4-heteroazole Derivatives versus Diclofenac Sodium
Derivatives based on the 5-methyl-2-phenylthiazole scaffold (compounds 9, 10, 14, and 15) exhibited moderate to good anti-inflammatory and analgesic efficacy comparable to the reference NSAID diclofenac sodium, but with significantly lower ulcerogenicity [1]. The reduction in gastric toxicity represents a therapeutically meaningful differentiation over conventional non-selective NSAIDs [2].
| Evidence Dimension | Gastric ulcerogenic potential (qualitative relative comparison) |
|---|---|
| Target Compound Data | Low ulcerogenicity (compounds 9, 10, 14, and 15) |
| Comparator Or Baseline | Diclofenac sodium (standard NSAID; higher ulcerogenicity) |
| Quantified Difference | Qualitatively described as 'low ulcerogenicity compared with the standard drug diclofenac sodium'; quantitative ulcer index data not available in abstract |
| Conditions | Carrageenan-induced rat paw edema (anti-inflammatory) and acetic acid-induced writhing in mice (analgesic) |
Why This Matters
Reduced ulcerogenicity relative to a clinically established NSAID enhances the therapeutic safety margin for 5-methyl-2-phenylthiazole-derived candidates and supports procurement for inflammation-focused research programs.
- [1] Thore, S. N., Gupta, S. V., & Baheti, K. G. (2016). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 20, S46–S52. View Source
- [2] Thore, S. N., Gupta, S. V., & Baheti, K. G. (2016). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 20, S46–S52. View Source
